molecular formula C6H14ClNO B13711662 O-(5-Hexenyl)hydroxylamine Hydrochloride

O-(5-Hexenyl)hydroxylamine Hydrochloride

Cat. No.: B13711662
M. Wt: 151.63 g/mol
InChI Key: XKTFGOKJJRNYME-UHFFFAOYSA-N
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Description

O-(5-Hexenyl)hydroxylamine Hydrochloride is an organic compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their reactivity and versatility in organic synthesis. This compound is particularly interesting due to its unique structure, which includes a hexenyl group, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(5-Hexenyl)hydroxylamine Hydrochloride typically involves the reaction of 5-hexen-1-ol with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base such as sodium carbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in a solvent like ethanol or methanol to increase the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production. The use of electrodialysis coupled with oxime hydrolysis has also been explored for the production of hydroxylamine derivatives .

Chemical Reactions Analysis

Types of Reactions

O-(5-Hexenyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of oximes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydroxylamines.

Scientific Research Applications

O-(5-Hexenyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-(5-Hexenyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved include interactions with carbonyl compounds to form oximes and with electrophilic centers to form substituted products .

Comparison with Similar Compounds

Similar Compounds

  • O-Benzylhydroxylamine Hydrochloride
  • O-Methylhydroxylamine Hydrochloride
  • O-Ethylhydroxylamine Hydrochloride

Uniqueness

O-(5-Hexenyl)hydroxylamine Hydrochloride is unique due to the presence of the hexenyl group, which imparts additional reactivity and versatility in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and in applications where other hydroxylamines may not be as effective .

Conclusion

This compound is a valuable compound in the field of organic chemistry, with diverse applications in research and industry. Its unique structure and reactivity make it a versatile reagent for various chemical transformations, contributing to advancements in science and technology.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

O-hex-5-enylhydroxylamine;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-2-3-4-5-6-8-7;/h2H,1,3-7H2;1H

InChI Key

XKTFGOKJJRNYME-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCON.Cl

Origin of Product

United States

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